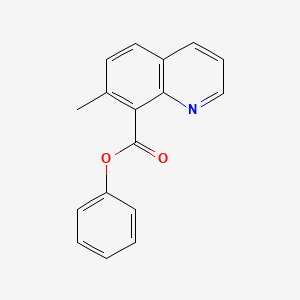

Phenyl 7-methylquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

phenyl 7-methylquinoline-8-carboxylate |

InChI |

InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |

InChI Key |

WXXQGAGJYKXHJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Phenyl 7 Methylquinoline 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of Phenyl 7-methylquinoline-8-carboxylate, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

One-Dimensional 1H and 13C NMR Analysis

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the protons of the quinoline (B57606) core, the methyl substituent, and the phenyl ester group. The aromatic region would feature complex multiplets for the quinoline and phenyl ring protons. A characteristic singlet for the methyl group (7-CH₃) would likely appear in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. Signals for the aromatic carbons of both the quinoline and phenyl rings would populate the central region of the spectrum, while the methyl carbon would produce a signal at the high-field end. Based on data from structurally similar compounds like Methyl 7-methylquinoline-8-carboxylate, the expected chemical shifts can be predicted. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H2, H3, H4 | 8.9 - 7.4 | m |

| Quinoline H5, H6 | 7.8 - 7.5 | m |

| Phenyl H (ortho, meta, para) | 7.5 - 7.1 | m |

¹³C NMR (Predicted)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C (Quinoline & Phenyl) | 152 - 120 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the precise connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly delineate the relationships between adjacent protons on the quinoline ring (e.g., H5 with H6) and within the phenyl ring, confirming the spin systems of these aromatic structures.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the linkage from the methyl protons (7-CH₃) to the C7, C6, and C8 carbons of the quinoline ring. Crucially, it would also show correlations from the quinoline protons (like H6) and the phenyl protons to the ester carbonyl carbon, confirming the ester linkage and its position at C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. A NOESY spectrum would be expected to show a correlation between the protons of the methyl group at C7 and the H6 proton of the quinoline ring, confirming their spatial closeness. It could also provide information about the preferred rotational conformation of the phenyl ester group relative to the quinoline plane. The use of COSY and NOE has been demonstrated as effective for the assignment of protons in various quinoline derivatives. uncw.edu

Regiochemical and Stereochemical Assignments via NMR

The collective data from 1D and 2D NMR experiments unequivocally determines the regiochemistry of the molecule. The position of the methyl group at C7 and the phenyl carboxylate group at C8 is unambiguously confirmed by the specific long-range correlations observed in the HMBC spectrum. For instance, the correlation between the C8-carbonyl and a proton at C7's methyl group, along with correlations to other quinoline protons, locks in the substitution pattern.

Stereochemistry in this achiral molecule primarily relates to the planarity and rotational barriers. NMR data confirms the aromatic, and therefore planar, nature of the quinoline and phenyl rings. NOESY data can offer insights into the dynamic orientation of the phenyl ring with respect to the quinoline system.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to study its fragmentation pathways, which provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the parent molecule with very high precision. For this compound (C₁₇H₁₃NO₂), the calculated exact mass of the protonated molecule ([M+H]⁺) is 264.1025. Experimental HRMS analysis is expected to yield a mass value that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition. This technique is routinely used for the confirmation of newly synthesized quinoline structures. rsc.orgrsc.org

Coupling with Chromatographic Techniques (GC-MS, LC-MS, UPLC-MS)

When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC/UPLC), mass spectrometry provides information on both the retention time and the mass-to-charge ratio of the compound. mdpi.comresearchgate.net The electron ionization (EI) or electrospray ionization (ESI) sources used in these techniques induce fragmentation of the molecule, producing a characteristic pattern.

The fragmentation of this compound would likely proceed through several key pathways. Due to the stability of the aromatic systems, the molecular ion peak is expected to be prominent. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Identity of Fragment | Neutral Loss |

|---|---|---|

| 263 | [M]⁺• (Molecular Ion) | - |

| 170 | [M - OPh]⁺ | Loss of phenoxy radical (•OPh) |

| 142 | [M - CO₂Ph]⁺ | Loss of benzoyl radical (•CO₂Ph) |

Note: This table represents plausible fragmentation pathways. The relative abundance of each fragment depends on the ionization technique and energy.

The primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of a phenoxy radical (•OPh, 93 u) or a phenyl radical. Another significant fragmentation pathway could be the loss of the entire carboxylate group. miamioh.edu This fragmentation data provides a molecular fingerprint that further corroborates the structure elucidated by NMR.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Key expected vibrational frequencies would include:

C=O (Ester Carbonyl) Stretching: Typically observed in the region of 1735-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the quinoline and phenyl rings.

C-O (Ester) Stretching: Strong bands would be expected in the 1300-1000 cm⁻¹ region.

C=N and C=C (Quinoline Ring) Stretching: A series of bands in the 1650-1400 cm⁻¹ range would be characteristic of the aromatic quinoline system.

C-H (Aromatic) Stretching: These would appear above 3000 cm⁻¹.

C-H (Methyl) Stretching and Bending: Vibrations associated with the methyl group would be found in the 2975-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively.

However, no experimental or theoretical IR or FT-IR spectra for this compound are currently available in the public domain to confirm these assignments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide invaluable information on its molecular geometry and intermolecular interactions.

Molecular Geometry and Conformation Analysis

A crystallographic study would elucidate key structural parameters, including:

Bond Lengths: The distances between covalently bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the rotational orientation of the phenyl and carboxylate groups relative to the quinoline ring.

This data would reveal the planarity of the quinoline system and the spatial disposition of its substituents. At present, no published crystal structure exists for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, one would anticipate the presence of:

π-π Stacking: Interactions between the aromatic quinoline and phenyl rings are highly probable, influencing the crystal packing. acs.org

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the ester oxygen or quinoline nitrogen as acceptors could play a significant role in stabilizing the crystal structure.

Without a crystal structure, the nature and geometry of these interactions remain speculative.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C17H13NO2), the theoretical elemental composition would be:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 17 | 204.187 | 77.55% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.98% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.15% |

| Total | 263.296 | 100.00% |

Experimental elemental analysis data would be required to verify these calculated values and confirm the purity of a synthesized sample. Such data is not currently published for this compound.

Reactivity and Transformational Pathways of Phenyl 7 Methylquinoline 8 Carboxylate

Chemical Reactions at the Ester Functional Group

The phenyl ester moiety is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction. These reactions cleave the acyl-oxygen bond, leading to the formation of 7-methylquinoline-8-carboxylic acid or its derivatives.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol (or phenol (B47542), in this case). The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This irreversible process forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, yielding 7-methylquinoline-8-carboxylic acid. The phenoxide is a relatively good leaving group, facilitating the reaction.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This is a reversible equilibrium process. The subsequent proton transfer and elimination of phenol regenerate the acid catalyst and produce 7-methylquinoline-8-carboxylic acid.

While specific kinetic data for the hydrolysis of Phenyl 7-methylquinoline-8-carboxylate is not extensively documented, the principles of ester hydrolysis suggest that the reaction rates would be influenced by factors such as temperature, pH, and the concentration of the reactants.

Transesterification Processes and Synthetic Utility

Transesterification is a process where the phenyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Methyl 7-methylquinoline-8-carboxylate and phenol.

The synthetic utility of this process is significant, as it allows for the conversion of the phenyl ester into a wide range of other esters (e.g., ethyl, propyl, etc.) by selecting the appropriate alcohol. This can be useful for modifying the compound's physical properties, such as solubility or volatility, or for preparing specific ester derivatives for further synthetic steps.

Reductions and Other Functional Group Interconversions of the Ester

The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, 7-methyl-8-(hydroxymethyl)quinoline. This reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced.

Reduction to Aldehyde: The partial reduction of esters to aldehydes is a valuable transformation but requires milder, more selective reducing agents to prevent over-reduction to the alcohol. chemrxiv.org Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose. nih.gov Applying such conditions to this compound would be expected to yield 7-methylquinoline-8-carbaldehyde. The use of certain catalytic systems, for example, those involving Zirconium(IV) hydride (ZrH), can also achieve this semi-reduction by trapping the aldehyde intermediate as an imine or enamine. chemrxiv.org

Reactivity of the Quinoline (B57606) Nucleus and Phenyl Substituent

The quinoline ring system and its substituents also possess distinct reactivity, allowing for modifications that leave the ester group intact under appropriate conditions.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, and its reactivity reflects this composite nature.

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient compared to the benzene ring and is therefore deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions on the quinoline nucleus occur preferentially on the benzene ring, at positions 5 and 8. quimicaorganica.orgyoutube.com In this compound, the C-8 position is already substituted. The C-7 methyl group is an activating, ortho-para directing group, while the C-8 ester group is a deactivating, meta-directing group. The primary site for electrophilic attack, such as nitration or halogenation, would therefore be the C-5 position, which is ortho to the activating methyl group (in the adjacent ring) and meta to the deactivating ester group. libretexts.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4. youtube.com These reactions typically require a good leaving group (like a halide) at the position of attack or are facilitated by strongly electron-withdrawing groups. For this compound itself, which lacks such features on its pyridine ring, nucleophilic substitution is generally unfavorable. However, derivatives of 7-methylquinoline (B44030) could undergo such reactions. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one show that the chloro group at the 4-position is susceptible to displacement by various nucleophiles. mdpi.com

Oxidative Transformations of the Methyl Group

The methyl group at the 7-position is a reactive site for oxidation, which can be converted into a formyl (aldehyde) or a carboxyl group. The selective transformation of methylquinolines is a subject of significant interest. nih.gov

Oxidation to Aldehyde: The methyl group can be selectively oxidized to an aldehyde (7-formylquinoline-8-carboxylate). This can be achieved using various methods. Photocatalytic oxidation using titanium dioxide (TiO₂) in an oxygenated solvent has been shown to convert 6- and 8-methylquinolines into their corresponding aldehydes as the primary products under controlled UV illumination. nih.govrsc.org Another established method is the use of selenium dioxide (SeO₂) in dioxane, which is effective for oxidizing methyl groups at the 2- and 4-positions and could potentially be adapted for the 7-position. tandfonline.com

Oxidation to Carboxylic Acid: More vigorous oxidation can convert the methyl group directly to a carboxylic acid, yielding quinoline-7,8-dicarboxylic acid derivatives. Reagents such as nickel peroxide have been used to oxidize methylquinoline carboxylic acids to quinoline dicarboxylic acids. tandfonline.com Similarly, oxidation with nitric acid in the presence of a vanadium catalyst can convert an 8-methyl group to a carboxylic acid, a process that could be applicable to the 7-methyl group under suitable conditions. google.com

Reactions Involving the Phenyl Moiety

In the absence of specific studies on this compound, the reactivity of the phenyl group can be inferred from general principles of aromatic chemistry. The phenyl group could potentially undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution would be influenced by the electronic effects of the ester linkage to the quinoline ring. However, without experimental data, the specific conditions and outcomes of such reactions for this particular molecule are purely speculative.

Metal-Mediated and Catalytic Reactions

The quinoline-8-carboxylate substructure is known to participate in various metal-catalyzed reactions. These reactions often leverage the ability of the quinoline nitrogen and the carboxylate oxygen to coordinate with a metal center, influencing the reactivity of the molecule.

Carboxylate-Assisted C-H Activation and Functionalization

The 8-carboxylate group, in concert with the quinoline nitrogen, is a potential directing group for C-H activation. nih.govrsc.org This process involves the coordination of a metal catalyst to the nitrogen and oxygen atoms, which then facilitates the cleavage of a typically unreactive C-H bond on the quinoline or a tethered substrate. This strategy is a powerful tool for the regioselective introduction of new functional groups. While the general principle of carboxylate-assisted C-H activation is well-established for related structures, no specific examples involving this compound have been documented. nih.govrsc.org

Quinoline as a Directing Group or Ligand in Catalysis

The quinoline ring system is widely recognized for its role as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov The nitrogen atom can coordinate to a metal center, directing the catalytic activity to a specific C-H bond, typically at the C8 position. This has been extensively utilized for the introduction of aryl, alkyl, and other functional groups onto the quinoline scaffold. Furthermore, quinoline derivatives can serve as ligands for various metal catalysts, influencing their catalytic activity and selectivity in a broad range of organic transformations. However, the application of this compound in this context has not been reported.

Other Catalytic Applications in Organic Synthesis

Given the structural motifs present in this compound, it could hypothetically be explored in other catalytic applications. For instance, the ester could be a substrate for hydrolysis or transesterification reactions. The quinoline core also suggests potential applications in areas such as materials science or medicinal chemistry, but these remain unexplored.

Computational Chemistry and Theoretical Investigations of Phenyl 7 Methylquinoline 8 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phenyl 7-methylquinoline-8-carboxylate, these calculations have been instrumental in defining its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. This approach is favored for its balance of accuracy and computational cost, making it suitable for systems of the size and complexity of this compound. DFT calculations focus on the electron density rather than the many-electron wavefunction, simplifying the calculations while still providing high-quality results.

Selection of Basis Sets and Consideration of Solvation Effects

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or more extensive sets like 6-311++G(d,p) are commonly employed to provide a robust description of the electronic environment.

Furthermore, to simulate the behavior of the molecule in a real-world chemical environment, solvation effects are often taken into account. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in the presence of a solvent, providing a more realistic representation of the system.

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational studies have been crucial in unraveling the intricate mechanisms of chemical reactions involving this compound. These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone.

Characterization of Reactive Intermediates and Transition States

A key aspect of mechanistic studies is the identification and characterization of all species involved in a reaction, including short-lived reactive intermediates and high-energy transition states. By mapping the potential energy surface of a reaction, computational chemists can locate these critical points and analyze their geometric and electronic properties. This information is vital for understanding the step-by-step process of a chemical transformation.

Elucidation of Reaction Pathways and Energy Profiles

Once the intermediates and transition states have been identified, the entire reaction pathway can be mapped out. The energy profile of the reaction, which plots the energy of the system as a function of the reaction coordinate, provides a quantitative measure of the feasibility of a proposed mechanism. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the rate of the reaction.

Theoretical Insights into Concerted Metalation-Deprotonation (CMD) and Ambiphilic Metal-Ligand Assistance (AMLA) Concepts

Recent theoretical work has focused on understanding the role of this compound in reactions that proceed via advanced mechanistic pathways, such as Concerted Metalation-Deprotonation (CMD) and Ambiphilic Metal-Ligand Assistance (AMLA).

The CMD mechanism describes a process where the cleavage of a C-H bond and the formation of a C-metal bond occur in a single, concerted step. Computational studies can provide detailed information about the geometry of the transition state for this process and the degree of bond breaking and bond formation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool in the elucidation of molecular structures and the prediction of spectroscopic properties. For this compound, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR) and vibrational spectra, which can then be correlated with experimental data to confirm its structure and understand its electronic environment.

The in silico prediction of NMR chemical shifts has become an invaluable method for structural verification and assignment in organic chemistry. nih.govnih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such predictions. tsijournals.comdntb.gov.ua

The typical workflow for predicting the NMR spectrum of a molecule like this compound involves several steps. First, the 3D structure of the molecule is optimized to find its most stable conformation. This is often done using a functional like B3LYP with a suitable basis set. Following optimization, the NMR shielding tensors are calculated at a higher level of theory, for instance, using the GIAO method with the HF/6-31++G(d,p) level of theory. tsijournals.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, the predicted chemical shifts would be influenced by the electronic effects of its constituent parts: the quinoline (B57606) ring system, the methyl group, the ester linkage, and the phenyl group. The electron-withdrawing nature of the carboxylate group and the aromatic rings would significantly affect the chemical shifts of nearby protons and carbons. Discrepancies between predicted and experimental values can arise from factors such as solvent effects, vibrational averaging, and conformational dynamics in solution, which are not always perfectly captured by the computational models. dntb.gov.ua A comparison between the computed chemical shifts and experimentally obtained data is crucial for the validation of the proposed structure.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

| 2 | 150.5 | 8.9 | 8.8 |

| 3 | 122.0 | 7.5 | 7.4 |

| 4 | 136.8 | 8.2 | 8.1 |

| 5 | 128.9 | 7.8 | 7.7 |

| 6 | 127.3 | 7.6 | 7.5 |

| 7 | 138.2 | - | - |

| 8 | 129.5 | - | - |

| 9 (C=O) | 165.4 | - | - |

| 10 (C1') | 151.0 | - | - |

| 11 (C2'/C6') | 121.8 | 7.2 | 7.1 |

| 12 (C3'/C5') | 129.6 | 7.4 | 7.3 |

| 13 (C4') | 126.0 | 7.3 | 7.2 |

| 14 (CH₃) | 21.5 | 2.6 | 2.5 |

Note: This table presents illustrative data based on typical chemical shift ranges for similar structures. Actual computational and experimental values may vary.

Theoretical vibrational analysis, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. This analysis helps in the assignment of vibrational modes observed in experimental spectra to specific functional groups and molecular motions. For this compound, DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) can be employed to compute the harmonic vibrational frequencies. tandfonline.com

The predicted vibrational spectrum would exhibit characteristic frequencies corresponding to the different functional moieties within the molecule. For instance, the C=O stretching vibration of the ester group is expected to appear in the range of 1730-1750 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2900-3000 cm⁻¹ region. The vibrations of the quinoline and phenyl rings, including C=C and C=N stretching, would produce a series of bands in the 1400-1600 cm⁻¹ fingerprint region. The C-O stretching vibrations of the ester group are also identifiable.

It is a common practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and systematic errors inherent in the computational methods, thereby improving the agreement with experimental data. A detailed comparison of the theoretical and experimental vibrational spectra can provide a comprehensive understanding of the molecule's vibrational properties and confirm the presence of key functional groups.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Methyl C-H Stretch | 2950-3000 |

| Ester C=O Stretch | 1740 |

| Aromatic C=C/C=N Stretch | 1500-1600 |

| C-O Stretch | 1100-1300 |

| C-H Bending | 800-900 |

Note: This table presents illustrative data based on typical vibrational frequencies for the specified functional groups. Actual computational and experimental values may vary.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling techniques are instrumental in modern drug discovery, providing insights into how a molecule's structure relates to its biological activity. For this compound and its analogues, molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to explore their potential as therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govresearchgate.net This method allows for the investigation of ligand-target interactions at an atomic level, providing a mechanistic understanding of the binding mode. youtube.com For quinoline derivatives, which are known to interact with various biological targets including kinases, docking studies can elucidate the key interactions driving their activity. mdpi.comscielo.br

In a typical molecular docking workflow for this compound, the 3D structure of the ligand would be docked into the active site of a selected protein target. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net The analysis of the best-ranked poses reveals crucial intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors or donors.

Hydrophobic interactions: The aromatic quinoline and phenyl rings, as well as the methyl group, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The planar aromatic rings can form stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

These studies can guide the rational design of more potent and selective analogues by identifying which structural modifications would enhance favorable interactions or disrupt unfavorable ones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. numberanalytics.comnumberanalytics.com QSAR models are built on the principle that the activity of a molecule is a function of its structural, physicochemical, and electronic properties, which are quantified by molecular descriptors. neovarsity.org

For a series of quinoline analogues, a QSAR study would involve the following steps:

Data Set Preparation: A collection of quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a cancer cell line) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., molecular shape, electrostatic potential). svuonline.org

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. numberanalytics.comomicstutorials.com The predictive power of the model is rigorously assessed through internal and external validation techniques. omicstutorials.com

QSAR studies on quinoline derivatives have been successfully employed to understand the structural requirements for various biological activities, including anticancer effects. neuroquantology.comconsensus.app The resulting models can identify which molecular properties (e.g., lipophilicity, electronic properties, steric factors) are critical for activity. This information is invaluable for predicting the activity of new, untested quinoline analogues and for guiding the synthesis of novel compounds with improved therapeutic potential. svuonline.org

Advanced Research Applications and Potential of Phenyl 7 Methylquinoline 8 Carboxylate

Contributions to Medicinal Chemistry Research and Drug Design Principles

The inherent properties of the quinoline (B57606) ring system, including its ability to intercalate into DNA, participate in hydrogen bonding, and coordinate with metal ions, make it a valuable scaffold in drug discovery. The addition of a phenyl group and a methyl group, along with the carboxylate functionality, on the quinoline core of Phenyl 7-methylquinoline-8-carboxylate suggests its potential for diverse biological applications.

Scaffold Design for Enzyme Inhibition Studies (e.g., DHODH, HDAC)

While no specific studies linking this compound to Dihydroorotate Dehydrogenase (DHODH) inhibition were identified, the quinoline scaffold is prominent in the design of various enzyme inhibitors. A significant area of research for quinoline derivatives is the inhibition of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are potent anti-cancer agents. nih.gov

Structurally related 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and identified as novel HDAC inhibitors. orientjchem.org These compounds typically feature a cap group that interacts with the rim of the enzyme's active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic site. In this context, the phenylquinoline moiety of this compound can be considered a potential cap group. Research on 2-substituted phenylquinoline-4-carboxylic acids has shown that modifications to this cap group can influence the potency and selectivity of HDAC inhibition. orientjchem.org For instance, the presence and position of substituents on the phenyl and quinoline rings can significantly alter the inhibitory activity.

| Compound Class | Enzyme Target | Key Structural Feature for Activity |

| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC | Phenylquinoline scaffold as a cap group |

| 8-Hydroxyquinoline derivatives | Carbonic Anhydrase | 8-hydroxyquinoline scaffold |

| 8-Hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 kinase | 8-hydroxy-quinoline 7-carboxylic acid moiety |

Ligand Design for Receptor Modulation (e.g., Opioid Receptors, IGF-IR)

The modulation of G-protein coupled receptors (GPCRs), such as opioid receptors, is a key strategy for treating pain and other neurological disorders. While direct evidence for this compound acting on opioid receptors is not available, studies on related structures provide some insights. For example, research on C7- and C8-substituted 5-phenylmorphans, which are structurally distinct from quinolines but also feature phenyl and methyl substitutions, has shown that the position of the methyl group can influence affinity for opioid receptors. nih.gov Specifically, a methyl substituent at the C8 position generally confers higher affinity for μ-opioid receptors compared to a C7-methyl substituent. nih.gov This highlights the importance of the substitution pattern on the core scaffold for receptor interaction, a principle that would apply to the design of quinoline-based ligands.

Regarding the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase implicated in cancer, certain quinoline carboxylic acid derivatives have been investigated as potential inhibitors. A structure-activity relationship (SAR) analysis of a series of quinoline derivatives revealed that a carboxylic acid group at position 3 of the quinoline scaffold was crucial for inhibitory activity against IGF-1R. orientjchem.org This suggests that the carboxylate group in this compound could be a key pharmacophoric feature for potential IGF-1R inhibition.

Exploration of Broad Biological Activities through Mechanistic Understanding

The quinoline nucleus is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The diverse functionalities of this compound—the planar aromatic system, the basic nitrogen atom, the lipophilic phenyl and methyl groups, and the hydrogen-bond accepting carboxylate—suggest that it could exhibit a range of biological effects.

8-Hydroxyquinoline derivatives, which are structurally related to the target molecule, are known to possess significant biological activities, including anticancer and antimicrobial effects. nih.gov The mechanism of action often involves the chelation of metal ions that are essential for the function of various enzymes. While this compound lacks the 8-hydroxyl group, the presence of the nitrogen atom at position 1 and the carboxylate at position 8 could still allow for metal coordination, potentially contributing to its biological profile.

Application of Structure-Based Drug Design Methodologies

The principles of structure-based drug design are frequently applied to optimize the activity of quinoline-based compounds. For instance, in the development of HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been used as a starting point for creating more potent and selective inhibitors. orientjchem.org Molecular modeling and docking studies can be employed to predict how molecules like this compound would bind to the active site of a target protein. Such computational approaches can guide the synthesis of new derivatives with improved pharmacological properties by suggesting modifications to the phenyl, methyl, or carboxylate groups to enhance interactions with key amino acid residues in the target's binding pocket.

Role in Materials Science and Advanced Materials Research

Quinoline derivatives are not only important in medicinal chemistry but also show promise in the field of materials science, particularly in the development of organic electronic materials.

Organic Electronic Materials Development

The extended π-conjugated system of the quinoline ring makes it an attractive building block for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The introduction of different substituents onto the quinoline core can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient organic electronic devices.

While there is no specific research on this compound for these applications, related phenylquinoline derivatives have been investigated. For instance, phenothiazine-, carbazole-, and fluorene-based phenylquinoline derivatives have been used as efficient interfacial layer materials in solution-processable organic and metal oxide electronic devices. These materials can lower the work function of electrodes, facilitating electron injection or extraction and thereby improving device performance. The presence of the phenyl and quinoline moieties in this compound suggests its potential to be explored in this area. The methyl and carboxylate groups could further modulate its solid-state packing and thin-film morphology, which are critical parameters for charge transport in organic semiconductors.

Applications in Polymer Chemistry and Functional Polymers

The quinoline moiety is a valuable building block in polymer science, and this compound holds significant potential as a monomer or a functional additive for creating advanced polymers. The incorporation of quinoline units into polymer chains can impart desirable properties such as thermal stability, metal-binding capabilities, and photoluminescence.

Research into quinoline-based monomers has demonstrated their utility in creating functional polymers. For instance, novel acrylate (B77674) monomers containing quinoline have been synthesized and polymerized to create materials with significant antimicrobial activity and controlled drug-release profiles. nih.gov Similarly, the synthesis of quinoline-2,6-dicarboxylic acid has been explored to introduce rigid quinoline units into commercial polymers like polyamides and polyesters, aiming to generate materials with liquid crystalline properties. researchgate.net

For this compound, two primary pathways for its use in polymer chemistry can be envisioned:

Monomer for Polycondensation: The phenyl ester group could be hydrolyzed to the corresponding carboxylic acid (7-methylquinoline-8-carboxylic acid). This dicarboxylic acid, or its activated derivatives, could then be used as a monomer in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. The rigid, aromatic quinoline backbone would likely enhance the thermal and mechanical stability of the resulting polymers.

Functionalization and Addition Polymerization: The phenyl ring of the carboxylate group or the quinoline ring system itself could be chemically modified to introduce a polymerizable functional group, such as a vinyl, styrenic, or acrylic moiety. This would transform the compound into a monomer suitable for chain-growth polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. rsc.orgrsc.org This approach allows for the synthesis of well-defined polymers where the quinoline unit acts as a pendant group, providing specific functionalities like metal chelation or fluorescence to the polymer chain.

The integration of the this compound structure into polymers could lead to materials with applications in membranes for metal sequestration, catalysts, or advanced optical materials. rsc.org

Coordination Chemistry and Design of Metal Complexes

The structure of this compound is exceptionally well-suited for applications in coordination chemistry. The quinoline ring contains a nitrogen atom, and the 8-position holds a carboxylate ester group. The nitrogen atom and the carbonyl oxygen of the ester can act as a bidentate ligand, chelating to a central metal ion. This chelating ability is a well-documented feature of 8-substituted quinolines, particularly 8-hydroxyquinoline, which forms stable complexes with a wide range of metal ions. researchgate.netuobaghdad.edu.iq

The design of metal complexes with ligands derived from quinoline is an active area of research due to their potential applications in catalysis, materials science, and medicine. mdpi.commdpi.com The coordination of this compound with various metal ions (e.g., Cu(II), Pt(II), Fe(II), Co(II)) could lead to the formation of stable, octahedral or square planar complexes, depending on the metal's coordination preferences. uobaghdad.edu.iqmdpi.comacs.org

The properties of the resulting metal complex would be influenced by both the ligand and the metal ion. The phenyl group on the ester and the methyl group on the quinoline ring can modulate the electronic properties and steric hindrance of the ligand, thereby fine-tuning the stability, reactivity, and spectroscopic properties of the metal complex. For example, studies on related quinoline-based ligands have shown that the coordination environment can be controlled to influence redox properties and trigger anion transfer between metal centers. acs.org

Table 1: Potential Metal Complexes with Quinoline-8-carboxylate Analogs

| Metal Ion | Ligand Type | Typical Coordination Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | Square Planar / Octahedral | Antimicrobial, Photoluminescence | researchgate.netmdpi.com |

| Pt(II) | Tri(8-quinolinyl)stibane | Square Planar | Redox-active Materials | acs.org |

| Fe(II), Co(II), Ni(II) | Mixed 8-Hydroxyquinoline/Schiff Base | Octahedral | Magnetic Materials, Catalysis | uobaghdad.edu.iq |

| Mn(II) | Mixed 8-Hydroxyquinoline/Schiff Base | Octahedral | Biological Mimics | uobaghdad.edu.iq |

Development of Analytical Methodologies

The accurate detection and quantification of quinoline derivatives are crucial for quality control in synthesis, environmental monitoring, and various research applications. The development of robust analytical methods for this compound would rely on established chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques for Quinoline Esters

Chromatography is the cornerstone for separating and purifying quinoline esters from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is typically effective, using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system exhibits strong absorbance in the UV region. researchgate.netnih.gov The method can be optimized by adjusting the solvent gradient, flow rate, and temperature to achieve baseline separation from impurities or other components.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and structural identification. madison-proceedings.com this compound, due to its molecular weight, may require a high-temperature capillary column and an appropriate inlet temperature to ensure volatilization without decomposition. madison-proceedings.com The mass spectrometer detector provides fragmentation patterns that serve as a chemical fingerprint for unambiguous identification. nih.govresearchgate.net

Table 2: Chromatographic Methods for Analysis of Quinoline Derivatives

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis, Diode Array | researchgate.net |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) | madison-proceedings.com |

| HPLC | BIST™ A+ (Cation-Exchange) | MeCN/Water with TMDAP buffer | ELSD, CAD, MS | sielc.com |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

UV-Vis Spectroscopy: The conjugated aromatic system of the quinoline ring gives rise to distinct absorption bands in the UV-Vis spectrum, typically in the 200-400 nm range. nih.gov The exact position of the maximum absorbance (λmax) is sensitive to the substitution pattern and the solvent used. researchgate.netmdpi.com This technique is particularly useful for quantitative analysis, where the concentration of the compound in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law. For related quinoline derivatives, λmax values are often observed around 300-350 nm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. Under electron ionization (EI), this compound would be expected to show a strong molecular ion peak. Key fragmentation pathways would likely involve the loss of the phenoxy group (˙OPh) or the entire phenyl carboxylate moiety, as well as characteristic fragmentations of the quinoline ring, such as the loss of HCN. chempap.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the precise structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the quinoline and phenyl rings, as well as a distinct singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would provide definitive information about the substitution pattern. acs.org

Table 3: Spectroscopic Data for Characterization of Quinoline Derivatives

| Technique | Observed Property | Typical Range/Value for Quinoline Systems | Reference |

|---|---|---|---|

| UV-Vis | λmax (Absorption Maximum) | 280 - 400 nm | nih.govresearchgate.net |

| Mass Spec (EI) | Key Fragmentation | Loss of substituents, loss of HCN from quinoline ring | chempap.org |

| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | acs.org |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm | acs.org |

Green Chemistry and Sustainable Synthetic Approaches

The synthesis of quinoline derivatives has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often involve harsh conditions, toxic reagents, and difficult workups. tandfonline.comnih.gov Modern chemistry emphasizes the development of sustainable and environmentally benign synthetic methods. nih.govacs.org

For this compound, a green synthetic strategy would focus on two key steps: the formation of the quinoline ring and the esterification reaction.

Sustainable Quinoline Synthesis: Recent advances have adapted classical methods to align with green chemistry principles. This includes the use of water or ethanol (B145695) as green solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts like nanocatalysts or solid acids (e.g., Montmorillonite K-10). researchgate.netnih.govrsc.org A plausible green route to the 7-methylquinoline (B44030) core would involve a modified Friedländer or Doebner-von Miller reaction using an appropriate aniline (B41778) precursor under these milder conditions.

Green Esterification: The ester bond formation between the quinoline carboxylic acid intermediate and phenol (B47542) can also be achieved through sustainable methods. Traditional esterification often requires stoichiometric amounts of strong acids and high temperatures. Greener alternatives include using reusable solid acid catalysts, such as Dowex H+ resins, which are effective, non-toxic, and simplify product isolation. nih.gov These methods often proceed under mild conditions, sometimes at room temperature, significantly reducing the environmental impact of the synthesis. nih.gov

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

| Parameter | Traditional Approach (e.g., Classical Skraup) | Green Approach |

|---|---|---|

| Solvent | Concentrated H₂SO₄, nitrobenzene | Water, ethanol, or solvent-free |

| Energy Source | High-temperature reflux (prolonged heating) | Microwave irradiation, ultrasonic, or room temp |

| Catalyst | Stoichiometric strong acids, heavy metals | Recyclable nanocatalysts, solid acids, biocatalysts |

| Byproducts | Significant toxic waste | Minimized waste, higher atom economy |

| Reference | tandfonline.com | nih.govacs.orgresearchgate.net |

Future Research Directions and Perspectives for Phenyl 7 Methylquinoline 8 Carboxylate

Development of Novel and Efficient Synthetic Routes

Classic synthetic routes to the quinoline (B57606) ring, such as the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses, offer a foundational platform. nih.govuop.edu.pkiipseries.orgpharmaguideline.com The development of greener synthetic approaches, perhaps utilizing microwave irradiation or ultrasound assistance, could significantly shorten reaction times and improve yields. nih.gov Furthermore, the exploration of one-pot multicomponent reactions is a promising avenue, offering a streamlined approach to constructing the molecule from simple precursors. researchgate.net

Modern synthetic methodologies, particularly those involving transition-metal catalysis, hold significant promise. Techniques such as C-H bond activation and functionalization are powerful tools for the precise introduction of substituents onto the quinoline core. rsc.org The application of these methods could allow for the direct and late-stage functionalization of a pre-formed quinoline ring, providing a flexible and efficient route to a variety of derivatives, including Phenyl 7-methylquinoline-8-carboxylate.

| Synthetic Method | Description | Potential Advantages for this compound |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. uop.edu.pkpharmaguideline.com | Potentially straightforward route if appropriate precursors are available. |

| Skraup Synthesis | Reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pkiipseries.orgpharmaguideline.com | A classic and robust method for quinoline synthesis. |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. nih.gov | Versatile method allowing for a range of substituents. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. nih.govnih.gov | Reduced reaction times and potentially higher yields. |

| C-H Bond Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. rsc.org | Highly efficient and atom-economical for late-stage modification. |

Deeper Mechanistic Elucidation of Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the development of new materials and bioactive molecules. The quinoline ring system has a well-defined pattern of reactivity, with electrophilic substitution typically occurring on the benzene (B151609) ring (at positions 5 and 8) and nucleophilic substitution favoring the pyridine (B92270) ring (at positions 2 and 4). uop.edu.pkvedantu.com

Future research should aim to elucidate how the specific substituents of this compound—the 7-methyl group and the 8-phenyl carboxylate group—influence this inherent reactivity. The electron-donating nature of the methyl group and the electronic effects of the phenyl ester will likely modulate the electron density of the quinoline core, thereby affecting the regioselectivity and rate of various chemical transformations.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational chemistry, will be invaluable in mapping the reaction pathways and identifying key intermediates. This fundamental understanding will enable the rational design of synthetic strategies and the prediction of the compound's behavior in different chemical environments.

Integration of Advanced Characterization Techniques for Complex Systems

The unambiguous characterization of this compound and its potential derivatives is a prerequisite for any meaningful scientific investigation. A suite of modern analytical techniques will be essential for confirming the structure, purity, and properties of these compounds.

Standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will form the cornerstone of routine characterization. mdpi.com For more complex systems, such as co-crystals, metal complexes, or biological adducts of this compound, more advanced techniques will be necessary.

Single-crystal X-ray diffraction will provide definitive proof of the three-dimensional molecular structure. tandfonline.comresearchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to elucidate complex structural features and intermolecular interactions. Furthermore, techniques like High-Resolution Mass Spectrometry (HRMS) will be crucial for confirming elemental compositions. mdpi.com

| Characterization Technique | Information Provided | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) | Detailed information about the molecular structure and connectivity of atoms. mdpi.com | Essential for structural elucidation and purity assessment. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. mdpi.com | Confirmation of the carboxylate and other key functional groups. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. mdpi.com | Confirmation of molecular identity and structural information. |

| Single-Crystal X-ray Diffraction | Precise three-dimensional arrangement of atoms in a crystal. tandfonline.comresearchgate.net | Unambiguous determination of the solid-state structure. |

Expansion of Computational Studies for Predictive Modeling and Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. researchgate.net For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential biological activity.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. tandfonline.com These calculations can also be used to model reaction mechanisms and predict the regioselectivity of chemical reactions.

In the context of drug discovery, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound to biological targets. nih.govresearchgate.net This in silico screening can help to prioritize compounds for experimental testing and guide the design of new derivatives with improved biological activity. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that highlight the structural features important for bioactivity. nih.gov

Exploration of Untapped Applications in Emerging Technologies

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antibacterial agents. biointerfaceresearch.comnih.govnih.govnih.gov Given this precedent, a primary focus of future research on this compound will be the exploration of its biological activity.

Beyond its potential in medicine, the unique photophysical properties of the quinoline ring suggest that this compound could find applications in materials science. Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as components in photovoltaic cells. nih.gov The specific substitution pattern of this compound may give rise to interesting fluorescence or phosphorescence properties, making it a candidate for such applications.

Other potential areas of exploration include its use as a chemosensor for the detection of metal ions, as a ligand in catalysis, or as a building block for the synthesis of more complex functional molecules. The versatility of the quinoline core, combined with the specific functionalities of this compound, provides a rich platform for the discovery of new and valuable applications.

| Potential Application | Rationale |

| Anticancer Agent | The quinoline scaffold is present in many anticancer drugs. biointerfaceresearch.comnih.gov |

| Anti-inflammatory Agent | Quinoline derivatives have shown anti-inflammatory properties. biointerfaceresearch.comnih.gov |

| Antimicrobial Agent | The quinoline core is a key feature of many antibacterial and antifungal compounds. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Quinoline derivatives have been used as emissive materials in OLEDs. nih.gov |

| Photovoltaics | Certain quinoline compounds have been explored for use in solar cells. nih.gov |

Q & A

Basic: What are the common synthetic routes for preparing Phenyl 7-methylquinoline-8-carboxylate?

The synthesis typically involves condensation reactions or annulation strategies. For example, ethyl quinoline carboxylate derivatives can be synthesized via the Gould-Jacobs reaction, where a pyridine moiety is annulated onto a quinoxaline precursor under thermal conditions . Similarly, substituted quinoline carboxylates are prepared by reacting aminoquinolines with phthalimido-bromo-alkane followed by hydrazine hydrate treatment to yield functionalized derivatives . Key steps include optimizing solvent systems (e.g., ethanol or DMF), controlling reaction temperatures (80–120°C), and using stoichiometric ratios of reagents to minimize side products.

Advanced: How can the carboxylate group in this compound direct C-H bond functionalization in transition-metal catalysis?

The carboxylate group acts as a directing group via a concerted metalation-deprotonation (CMD) mechanism. In rhodium- or palladium-catalyzed reactions, the carboxylate coordinates to the metal center, facilitating regioselective activation of proximal C-H bonds. This enables functionalization at the 7-methyl or 8-carboxylate positions. Computational studies suggest that electron-withdrawing substituents on the quinoline ring enhance metal coordination, stabilizing the transition state during C-H activation . For example, carboxylate-assisted ruthenium catalysis has been used for direct arylations, achieving >80% yields in model reactions .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.1204 for C18H15NO3) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning .

Advanced: How can researchers design experiments to investigate the enzyme inhibitory activity of this compound derivatives?

Enzyme Cloning : Express target enzymes (e.g., phosphatases) in bacterial systems and purify via affinity chromatography .

Activity Assays : Use p-nitrophenyl phosphate as a substrate to measure inhibition kinetics. Calculate IC50 values via dose-response curves .

Cellular Studies : Treat C2C12 myoblast cells with derivatives (10–100 µM) and assess viability using MTT assays, comparing to controls like insulin .

Advanced: What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

- Model Validation : Cross-check density functional theory (DFT) calculations with experimental kinetics (e.g., Hammett plots for substituent effects) .

- Error Analysis : Quantify uncertainties in spectroscopic data (e.g., ±0.4% for microanalytical C/H content) and replicate trials to identify outliers .

- Collaborative Benchmarking : Compare results across labs using standardized protocols (e.g., USP32 guidelines for reagent purity) .

Basic: What considerations are critical when optimizing reaction conditions for synthesizing derivatives?

- Solvent Polarity : Use DMF for high-temperature reactions (>100°C) or ethanol for milder conditions .

- Catalyst Loading : Limit rhodium catalysts to 2–5 mol% to reduce costs and byproducts .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How do substituents on the quinoline ring influence catalytic activity in C-H activation?

Electron-donating groups (e.g., methyl at position 7) increase electron density at the carboxylate, enhancing metal coordination and accelerating C-H cleavage. Conversely, electron-withdrawing groups (e.g., nitro) reduce turnover frequencies by destabilizing the metal-carboxylate complex . For example, methyl-substituted derivatives show 2–3× higher yields in palladium-catalyzed arylations compared to nitro analogs .

Basic: What analytical methods quantify this compound in complex mixtures?

- Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min .

- UPLC-MS : Achieve detection limits of 0.1 µg/mL using a BEH C18 column and ESI+ ionization .

Advanced: How does molecular modeling predict this compound’s interaction with biological targets?

- Docking Studies : Use software like GOLD to simulate binding to enzyme active sites (e.g., PDB 2QBS). Generate 3D pharmacophore models to prioritize derivatives with optimal hydrogen-bonding and steric fit .

- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate robust interactions .

Advanced: How can reproducibility be ensured in synthesizing and characterizing derivatives?

- Protocol Standardization : Publish detailed synthetic steps, including exact temperatures and stirring rates .

- Data Transparency : Share raw NMR/MS files in repositories and report confidence intervals for kinetic data .

- Interlab Validation : Collaborate with independent labs to replicate key results, adhering to IUPAC guidelines for compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.